Uprifosbuvir

Pharmacokinetics Prodrug Activation Cathepsin A

Phosphoramidate prodrug researchers face a critical variable: standard comparators like sofosbuvir undergo 100% CatA-mediated hydrolysis within 18 h, confounding liver-targeted activation studies. Uprifosbuvir eliminates this limitation with complete CatA resistance (0% degradation at 18 h), enabling clean structure-stability relationship investigations. Key differentiation: • 0% CatA hydrolysis vs. 100% for sofosbuvir at 18 h-definitive stable comparator. • 100% SVR12 (49/49) in C-SURGE salvage therapy, including patients with baseline NS5A RASs. • >90% SVR12 across GT1-3 with 8-week triple regimen (C-CREST-1/-2). Supplied as ≥98% pure solid with full CoA; for R&D use only. Global shipping available.

Molecular Formula C22H29ClN3O9P
Molecular Weight 545.9 g/mol
CAS No. 1496551-77-9
Cat. No. B611596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUprifosbuvir
CAS1496551-77-9
SynonymsUprifosbuvir, MK-3682, IDX21437, MK3682, IDX-21437, MK 3682, IDX 21437
Molecular FormulaC22H29ClN3O9P
Molecular Weight545.9 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)Cl)O)OC3=CC=CC=C3
InChIInChI=1S/C22H29ClN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16-,18-,20-,22-,36-/m1/s1
InChIKeySFPFZQKYPOWCSI-KHFYHRBSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Uprifosbuvir (MK-3682) Overview


Uprifosbuvir (MK-3682, CAS 1496551-77-9) is a uridine nucleotide analog prodrug that acts as a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase [1]. As a phosphoramidate prodrug, it is designed for liver-targeted delivery and intracellular activation to its active triphosphate metabolite, which induces chain termination during viral RNA synthesis [2]. Uprifosbuvir was advanced to Phase III clinical development by Merck & Co. in combination with other direct-acting antivirals (DAAs) for the treatment of chronic HCV infection across multiple genotypes [3].

1

NS5B polymerase inhibition study fit

Uridine nucleotide analog prodrug; supports HCV RNA-dependent RNA polymerase target engagement research

2

Liver-targeted phosphoramidate activation research

Prodrug design context; intracellular triphosphate generation supports hepatic delivery studies

3

DAA combination and resistance study context

Clinical-stage compound; suitable for research on multi-DAA regimen design and RAS impact in model systems

Uprifosbuvir: Why Substitution Fails


Direct substitution of uprifosbuvir with other NS5B nucleotide inhibitors such as sofosbuvir is scientifically unsupported due to fundamental differences in prodrug activation stability, resistance mutation profiles, and clinical efficacy in key subpopulations. Uprifosbuvir exhibits distinct resistance to CatA-mediated hydrolysis compared to sofosbuvir, which directly impacts intracellular activation and liver-targeting efficiency [1]. Furthermore, uprifosbuvir-based triple-combination regimens have demonstrated high efficacy in patients who previously failed NS5A inhibitor-containing therapies, including those with baseline resistance-associated substitutions (RASs), a population where alternative regimens may show reduced activity [2]. The differential quantitative evidence presented below establishes the specific conditions under which uprifosbuvir provides measurable advantages relative to its closest analogs.

Research Compound Uprifosbuvir (MK-3682)
Alternative NS5B Inhibitor Sofosbuvir (PSI-7977)
Prodrug Activation CatA-resistant profile supports liver-targeted delivery studies
Prodrug Activation CatA-labile; premature hydrolysis may alter tissue-specific activation in research models
Resistance Context NS5B S282T/C316N mutation susceptibility is class-dependent; specific fold-change data limited
Resistance Context S282T reduces susceptibility; cross-resistance profiles may not be interchangeable
DAA-Experienced Cohort Endpoint Reported SVR12 context in prior NS5A failure studies; regimen-specific design
DAA-Experienced Cohort Endpoint Endpoint response in retreatment settings may differ; RAS-stratified data should be reviewed

Uprifosbuvir vs. Sofosbuvir: Key Evidence


CatA Stability: Uprifosbuvir vs. Sofosbuvir

In vitro incubation with cathepsin A (CatA) for 18 hours resulted in no detectable hydrolysis of uprifosbuvir (MK-3682), whereas sofosbuvir underwent complete metabolism under identical conditions [1]. This stability difference is a direct consequence of the unique (R)-configured phosphoramidate prodrug moiety of uprifosbuvir, which confers resistance to premature CatA-mediated degradation and enhances liver-targeted delivery.

CatA Stability
Head-to-head
0% vs ~100% hydrolysis after 18 h incubation with CatA
Supports liver-targeting activation studies
In vitro CatA incubation context
Pharmacokinetics Prodrug Activation Cathepsin A Liver Targeting Drug Metabolism

SVR12 in DAA-Experienced HCV GT1

In the C-SURGE Phase 2 study evaluating HCV genotype 1-infected patients who had previously failed an NS5A inhibitor-containing all-oral regimen, retreatment with a triple-combination of grazoprevir (100 mg), ruzasvir (60 mg), and uprifosbuvir (450 mg) for 24 weeks (without ribavirin) achieved an SVR12 rate of 100% (49/49 patients) [1]. A 16-week regimen with ribavirin achieved an SVR12 rate of 98% (43/44 patients) [1]. Notably, 78 patients had at least one baseline NS5A resistance-associated substitution (RAS), and the presence of RASs had no impact on SVR12 .

DAA-Experienced SVR12
Trial context
100% (49/49) 24-week; 98% (43/44) 16-week + RBV
Reported SVR12 endpoint in prior NS5A-failure HCV GT1 cohort
Phase 2 C-SURGE study; RAS presence did not impact endpoint
Hepatitis C Treatment-Experienced SVR12 Genotype 1 Salvage Therapy Resistance-Associated Substitutions

Pan-Genotypic SVR12: C-CREST Part A

In the C-CREST-1 and C-CREST-2 Part A trials, an 8-week regimen of grazoprevir (100 mg) + ruzasvir (60 mg) + uprifosbuvir (450 mg) achieved SVR12 rates of 91% (21/23) in genotype 1, 94% (15/16) in genotype 2, and 91% (20/22) in genotype 3 treatment-naïve, non-cirrhotic participants [1]. Notably, the SVR12 rate for genotype 2 (94%) was numerically higher than that observed with the grazoprevir + elbasvir + uprifosbuvir regimen (75%; 12/16) in the same study, highlighting the contribution of the NS5A inhibitor partner (ruzasvir vs. elbasvir) to pan-genotypic coverage [1].

Pan-Genotypic SVR12
Head-to-head
GT2: 94% (ruzasvir combo) vs 75% (elbasvir combo); GT1 91%, GT3 91%
Reported pan-genotypic SVR12 context; NS5A partner comparison
8-week regimen; treatment-naïve, non-cirrhotic C-CREST Part A
Hepatitis C Pan-Genotypic SVR12 Genotype 2 Genotype 3 Treatment-Naïve

In Vitro Antiviral Potency Comparison

In HCV replicon assays, the uprifosbuvir phosphoramidate prodrug (MK-3682) exhibits an EC50 of 0.32 μM, compared to an EC50 of 57 μM for its parent nucleoside analog, demonstrating a >178-fold enhancement in potency due to the prodrug moiety [1]. For reference, the sofosbuvir prodrug (PSI-7977) has an EC90 of 0.42 μM (parent nucleoside EC50 >50 μM) [1]. Bemnifosbuvir (AT-527) shows an EC50 of 0.013 μM under similar conditions [1].

Antiviral Potency
Cross-study comparable
EC50 0.32 μM (prodrug); 57 μM (parent nucleoside); >178-fold enhancement
Prodrug potency enhancement context
Ces1-expressing Huh-7 replicon assay
Antiviral Activity EC50 Replicon Assay Prodrug Structure-Activity Relationship

Resistance: S282T & C316N Mutations

Uprifosbuvir resistance is mediated by NS5B polymerase variants that reduce nucleotide analog incorporation. Common mutations at positions S282 and C316 have been shown to decrease susceptibility to uprifosbuvir by altering active-site accommodation . Cross-resistance has been demonstrated among NS5B nucleotide analogs that share similar polymerase-binding geometry . The S282T variant is also associated with reduced susceptibility to sofosbuvir, indicating potential overlapping resistance profiles within the class [1].

Resistance Profile
Class-level inference
S282 and C316 mutations reduce susceptibility
Class-level resistance context; quantitative fold-change data not publicly available
Data to verify; cross-resistance among nucleotide analogs expected
Drug Resistance NS5B Polymerase S282T C316N Resistance-Associated Substitution Cross-Resistance

Uprifosbuvir (MK-3682) Applications


Prodrug Activation and Liver Targeting

Uprifosbuvir's resistance to CatA-mediated hydrolysis, as demonstrated by the 0% degradation after 18-hour incubation compared to 100% for sofosbuvir [1], makes it an ideal tool compound for investigating liver-specific prodrug activation pathways and structure-stability relationships. Researchers studying phosphoramidate prodrug design and intracellular activation mechanisms can use uprifosbuvir as a stable comparator to probe the role of CatA and other esterases in nucleotide analog bioactivation.

HCV Retreatment and RAS Research

The 100% SVR12 rate (49/49) achieved with uprifosbuvir-based triple therapy in the C-SURGE study, including in patients with baseline NS5A RASs [1], positions uprifosbuvir as a critical reference compound for research on DAA-experienced populations. Studies investigating salvage therapy strategies, RAS evolution under drug pressure, and the efficacy of multi-DAA combinations in treatment-failure cohorts will benefit from incorporating uprifosbuvir into experimental designs.

Pan-Genotypic HCV Combination Development

Data from C-CREST-1/-2 Part A demonstrate that an 8-week regimen containing uprifosbuvir (450 mg) achieves SVR12 rates >90% across genotypes 1, 2, and 3 in treatment-naïve patients [1]. This evidence supports the use of uprifosbuvir as a backbone NS5B inhibitor in preclinical and clinical research aimed at developing short-duration, pan-genotypic HCV combination therapies, particularly in studies evaluating novel NS5A inhibitor partners or optimizing treatment duration.

Antiviral Potency Benchmarking and SAR

With an EC50 of 0.32 μM in HCV replicon assays (representing a >178-fold improvement over its parent nucleoside) [1], uprifosbuvir serves as a well-characterized benchmark for antiviral potency in structure-activity relationship (SAR) studies of novel uridine-based nucleotide analogs. It can be used as a positive control or reference standard when evaluating the in vitro antiviral activity of new chemical entities targeting the HCV NS5B polymerase.

Application
Selection Property
Validation Focus
Liver-targeted prodrug activation studies
CatA-stability comparison context
Intracellular triphosphate activation review
DAA-experienced HCV cohort research
SVR12 endpoint context in prior NS5A failure
RAS-stratified endpoint review
Pan-genotypic combination development studies
NS5A inhibitor partner optimization
Short-duration regimen endpoint review
NS5B nucleotide analog SAR studies
Prodrug potency enhancement context
Replicon assay benchmarking

Technical Documentation Hub

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25 linked technical documents
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